5-(3-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
Trifluoromethylpyridines are a class of compounds that have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They are known for their unique physicochemical and pharmacological properties .
Synthesis Analysis
A common approach for the synthesis of trifluoromethyl-1,2,4-triazoles involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique characteristics of these groups contribute to the biological activities of these compounds .Chemical Reactions Analysis
Trifluoromethylpyridines are known for their broad-spectrum pharmaceutical activity . They are used in the synthesis of various pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
Trifluoromethylpyridines are known for their unique physicochemical properties. The presence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .Mechanism of Action
Safety and Hazards
Future Directions
Given their broad-spectrum pharmaceutical activity, trifluoromethylpyridines offer the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . They are expected to find many novel applications in the future .
properties
IUPAC Name |
5-(3-fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c1-19-12-11(13(15,16)17)6-9(7-18-12)8-3-2-4-10(14)5-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHZRAYFPFEPOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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